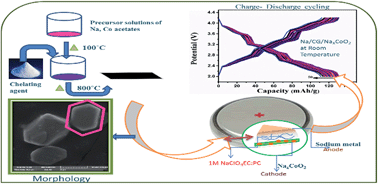High performance NaxCoO2 as a cathode material for rechargeable sodium batteries†
Journal of Materials Chemistry A Pub Date: 2015-07-24 DOI: 10.1039/C5TA03173G
Abstract
Sodium cobalt oxide (NCO) has been synthesized by a glycine assisted sol–gel combustion method. XRD studies confirm the P2 phase formation of NCO. Na exists in two different environments in the NCO crystallite structure, which is confirmed by 23Na Nuclear Magnetic Resonance spectra (NMR). Morphological studies confirm that the particles are unique with a stacked hexagonal shape. Galvanostatic charge/discharge studies performed at different current rates (0.1, 0.2 and 0.5) deliver reversible specific capacities of 126, 108 and 77 mA h g−1 respectively. Further, cycle life performance of the fabricated cells after 50 cycles at 0.1 C rate exhibits an average discharge capacity of ~121 mA h g−1 with a capacity retention of ~86% (Coulombic efficiency ~99.9%). The investigated NCO's superior performance suggests its suitability as a cathode material for Na-ion batteries.


Recommended Literature
- [1] Contents list
- [2] Morphology of all-polymer solar cells
- [3] Binuclear ruthenium η6-arene complexes with tetradentate N,S-ligands containing the ortho-aminothiophenol motif†
- [4] Single-crystalline Bi2Fe4O9 synthesized by low-temperature co-precipitation: performance as photo- and Fenton catalysts†
- [5] How strong are hydrogen bonds in the peptide model?†
- [6] Inside back cover
- [7] Irradiance and temperature considerations in the design and deployment of high annual energy yield perovskite/CIGS tandems†
- [8] Acrylamide risk in food products: The shortbread case study
- [9] Contents list
- [10] Iridium-catalyzed asymmetric hydroalkynylation reactions of oxabenzonorbornadienes†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 11100-24-6









